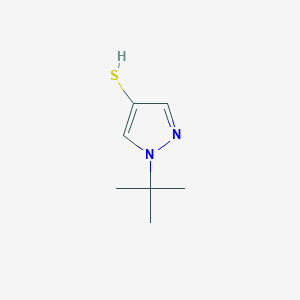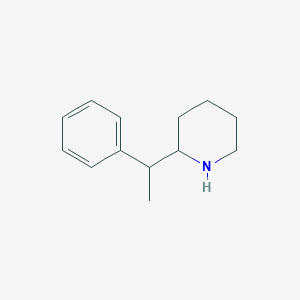
2-(1-Phenylethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Phenylethyl)piperidine is a chemical compound with the molecular formula C13H19N It is a derivative of piperidine, a six-membered heterocyclic amine with one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylethyl)piperidine typically involves the reaction of piperidine with 1-phenylethyl halides under basic conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile and displaces the halide group from the 1-phenylethyl halide. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1-Phenylethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be functionalized with different substituents using appropriate halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted piperidines depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
2-(1-Phenylethyl)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of fine chemicals and as a building block for more complex chemical entities.
Wirkmechanismus
The mechanism of action of 2-(1-Phenylethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog with a six-membered ring containing one nitrogen atom.
1-Phenylethylamine: A related compound with a similar phenylethyl group but lacking the piperidine ring.
N-Methylpiperidine: Another piperidine derivative with a methyl group attached to the nitrogen atom.
Uniqueness: 2-(1-Phenylethyl)piperidine is unique due to its combination of the piperidine ring and the phenylethyl group, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a broader range of molecular targets and participate in diverse chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
Molekularformel |
C13H19N |
|---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
2-(1-phenylethyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14-13/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
GLIKSOKQYXUSLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCCCN1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




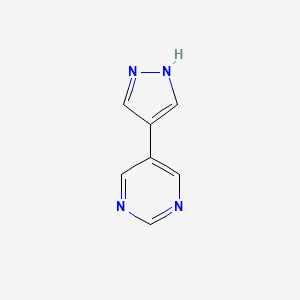

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13594594.png)
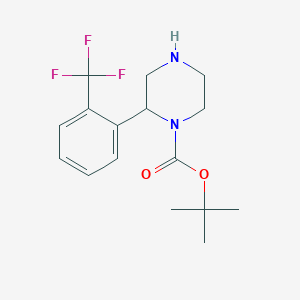
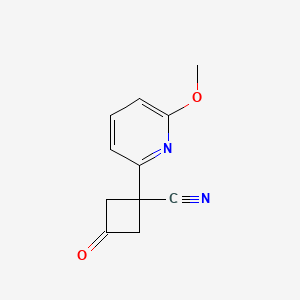


![{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13594616.png)
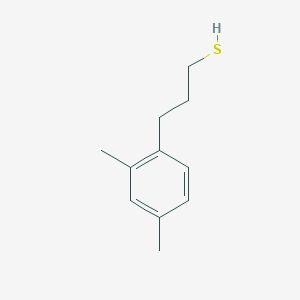
![5-(Benzo[b]thiophen-3-yl)isoxazol-3-amine](/img/structure/B13594626.png)

